molecular formula C10H11NO4S B12497727 (3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid

(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid

Katalognummer: B12497727
Molekulargewicht: 241.27 g/mol
InChI-Schlüssel: BWRGGQMXUDOZKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid is a complex organic compound that features a thiophene ring, an imino group, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

For instance, the Gewald reaction involves the condensation of an α-cyano ester with sulfur and a carbonyl compound, typically under basic conditions. The Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives, including (3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid, often employs scalable methods such as metal-catalyzed cross-coupling reactions and multicomponent reactions. These methods allow for the efficient and high-yield production of the desired compounds .

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2-Aminothiophene: Contains an amino group instead of an imino group.

    3-Methoxycarbonylthiophene: Similar structure but lacks the imino and butanoic acid groups.

Uniqueness

(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imino and butanoic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C10H11NO4S

Molekulargewicht

241.27 g/mol

IUPAC-Name

3-(2-methoxycarbonylthiophen-3-yl)iminobutanoic acid

InChI

InChI=1S/C10H11NO4S/c1-6(5-8(12)13)11-7-3-4-16-9(7)10(14)15-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI-Schlüssel

BWRGGQMXUDOZKD-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=C(SC=C1)C(=O)OC)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.